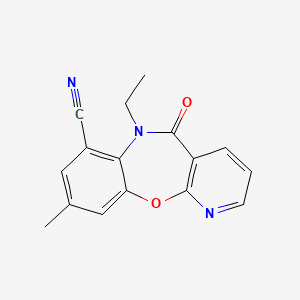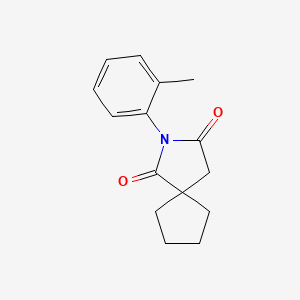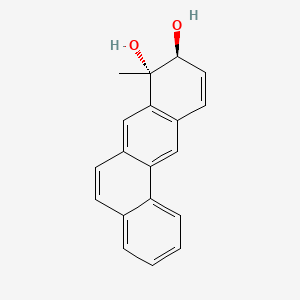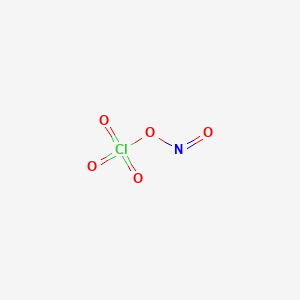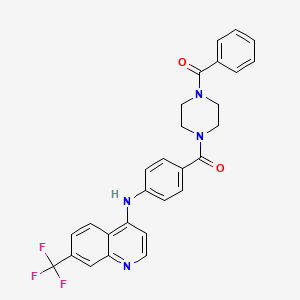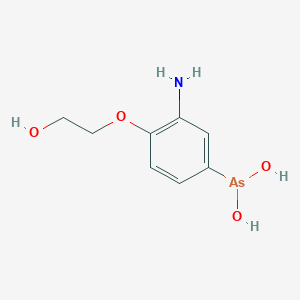
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose, 2-deoxy-2-((4-((1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl)methyl)-3,6-dioxo-1,4-cyclohexadien-1-yl)amino)-, (1R-(1alpha,2beta,4abeta,8aalpha))- is a complex organic compound with a unique structure. It is derived from D-Glucose, a simple sugar, and has been modified to include a variety of functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the modification of D-Glucose. The introduction of the deoxy group and the attachment of the complex naphthalenyl and cyclohexadienyl groups require specific reagents and conditions. Common methods may include:
Protection and Deprotection Steps: To protect certain functional groups during the synthesis.
Coupling Reactions: To attach the naphthalenyl and cyclohexadienyl groups.
Oxidation and Reduction Reactions: To achieve the desired oxidation states.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Leading to the formation of different oxidation products.
Reduction: To modify the oxidation state of certain functional groups.
Substitution: Where specific groups can be replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: To understand the behavior of complex functional groups.
Biology
Biochemical Studies: To investigate its interactions with biological molecules.
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases.
Industry
Material Science: As a precursor for advanced materials.
Chemical Manufacturing: In the production of specialized chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Binding: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-Glucose: A simpler analog used in various biochemical studies.
Naphthalene Derivatives: Compounds with similar naphthalenyl groups.
Cyclohexadienyl Compounds: Molecules with related cyclohexadienyl structures.
Uniqueness
This compound’s uniqueness lies in its complex structure, combining multiple functional groups and rings, making it a versatile molecule for various applications.
Properties
CAS No. |
129885-22-9 |
|---|---|
Molecular Formula |
C27H39NO7 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R)-2-[[4-[[(1R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C27H39NO7/c1-15-6-5-7-23-26(15,3)9-8-16(2)27(23,4)12-17-10-21(32)18(11-20(17)31)28-19(13-29)24(34)25(35)22(33)14-30/h6,10-11,13,16,19,22-25,28,30,33-35H,5,7-9,12,14H2,1-4H3/t16?,19-,22?,23+,24?,25?,26+,27+/m0/s1 |
InChI Key |
PCVGJLMXYRPNCO-KHPDQRQMSA-N |
Isomeric SMILES |
CC1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C(=CC3=O)N[C@@H](C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C(=CC3=O)NC(C=O)C(C(C(CO)O)O)O)CCC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


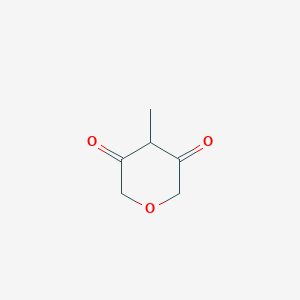
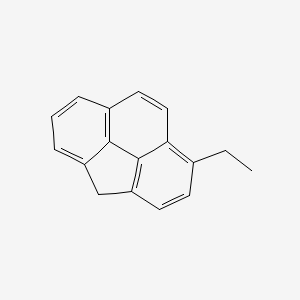
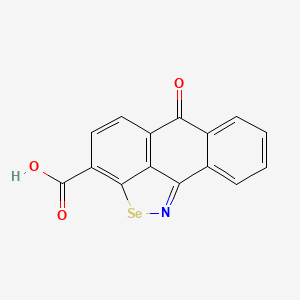
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
